3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
Description
Properties
CAS No. |
17702-76-0 |
|---|---|
Molecular Formula |
C6H10NO4PS3 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3 |
InChI Key |
AVRCLFGJSYYCDL-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity, while chlorinated solvents (e.g., dichloromethane) improve solubility of intermediates. In microencapsulation studies, emulsifiers such as polyvinyl alcohol (PVA) stabilize interfacial reactions, though this applies primarily to formulation steps.
pH and Temperature Control
Maintaining a pH of 6.8–9.1 during urea-formaldehyde prepolymer synthesis prevents premature polymerization, a principle applicable to phosphorylation steps. Elevated temperatures (>50°C) risk side reactions, necessitating gradual heating (38–75°C).
Catalytic Systems
Lewis acids (e.g., zinc chloride) accelerate thiophosphate formation, but their use requires stringent moisture control.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) monitors reaction progress. High-performance liquid chromatography (HPLC) achieves >95% purity using C18 columns and acetonitrile/water gradients.
Challenges and Mitigation Strategies
Byproduct Formation
Phosphorylation reactions often yield dialkyl phosphorothioates as byproducts. Recrystallization from ethanol/water mixtures removes impurities.
Moisture Sensitivity
The thiophosphate group hydrolyzes in aqueous media. Conducting reactions under nitrogen atmosphere and using molecular sieves improves yields.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, synthesized compounds from 1,3-thiazolidine-2,4-dione have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.56 to 22.6 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 20 | 0.56 | E. coli |
| 22 | 1.7 | A. fumigatus |
| 26 | 6.25 | S. aureus |
Antidiabetic Activity
The compound has been investigated for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial in the management of diabetes mellitus. A study identified several thiazolidine-2,4-dione derivatives that exhibited IC50 values between 0.41 and 4.68 µM against PTP1B, indicating strong inhibitory activity compared to standard controls . The most potent derivative demonstrated a reversible noncompetitive inhibition mechanism.
Synthesis and Chemical Properties
The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from thiazolidine-2,4-dione precursors. The synthesis pathway often includes the following steps:
- Formation of Thiazolidine Derivative : Reaction of thiazolidine-2,4-dione with appropriate thiol and phosphonic acid derivatives.
- Purification : The resulting compound is purified using recrystallization techniques.
The chemical structure features a thiazolidine ring with a dimethoxyphosphinothioyl group that enhances its biological activity.
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi. In preliminary studies, certain derivatives showed effective fungicidal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani, indicating potential use in agricultural applications for crop protection .
Case Studies and Research Findings
Several case studies have highlighted the versatility of thiazolidine derivatives:
- A study synthesized new thiazolidine derivatives and assessed their antibacterial efficacy against multiple strains, confirming their potential as lead compounds for antibiotic development .
- Another research effort focused on the design of thiazolidine-based compounds targeting PTP1B for diabetes treatment, showcasing their dual role in both antimicrobial and antidiabetic therapies .
Mechanism of Action
The mechanism of action of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent-Driven Structural Variations
Key structural analogs and their substituent effects:
Key Observations :
- Arylidene substituents at the 5-position (e.g., pyridinyl, thienyl) enhance π-π stacking in receptor binding, critical for activities like PPAR-γ modulation or HIV-1 reverse transcriptase inhibition .
Pharmacological and Biochemical Comparisons
Antidiabetic Potential
Classical TZDs (e.g., rosiglitazone) act as PPAR-γ agonists, but derivatives like (Z)-5-(4-((E)-3-substituted-propenyl)benzylidene)-TZDs show enhanced in vivo antidiabetic activity in streptozotocin-induced diabetic models. Compound ad22 achieved 52% glucose reduction, comparable to rosiglitazone . The target compound’s phosphorothioate group may influence PPAR-γ binding affinity, though data are pending.
Antimicrobial and Antiviral Activity
- Antimicrobial : Mannich bases of 5-arylidene-TZDs exhibit broad-spectrum activity. For example, 3-substituted-5-(4-chlorophenylmethylene)-TZD hydrochloride showed MIC values of 8–16 µg/mL against S. aureus .
- Antiviral: (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-TZD (CID 3087795) demonstrated a docking score of -8.2 kcal/mol against HIV-1 RT, indicating strong binding . The target compound’s sulfur-rich substituent may enhance interactions with viral proteases or polymerases.
Metabolic Stability and Toxicity
The dimethoxyphosphinothioyl group could impact metabolic stability. For instance, INN-listed TZDs like rac-(5R)-5-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}methyl)-TZD are optimized for metabolic disorder treatment but lack sulfur-phosphorus linkages, which may alter hepatic clearance or toxicity profiles .
Molecular Docking and Structure-Activity Relationships (SAR)
From , docking scores of TZD derivatives correlate with substituent electronic properties:
| Compound | 5-Position Substituent | Docking Score (kcal/mol) | Target Protein |
|---|---|---|---|
| SMI-IV-1 | Phenyl | -3.8 | PPAR-γ |
| SMI-IV-4 | 3-Amino-4-hydroxyphenyl | -5.1 | PPAR-γ |
| CID 3087795 | 2-Thienylmethylene | -8.2 | HIV-1 RT |
SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position improve docking scores .
Biological Activity
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C6H10NO4PS3
- Molecular Weight : 330.36 g/mol
- CAS Number : 87258
Mechanisms of Biological Activity
The compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Notably, it has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling and glucose metabolism.
Inhibition of PTP1B
Recent studies have highlighted the compound's ability to inhibit PTP1B effectively. The half-maximal inhibitory concentration (IC50) values for several derivatives have been reported, indicating the potency of these compounds in modulating PTP1B activity:
| Compound | IC50 (μM) |
|---|---|
| MY17 | 0.41 ± 0.05 |
| Lithocholic Acid (control) | 9.62 ± 0.14 |
MY17 was found to be a reversible, noncompetitive inhibitor of PTP1B, demonstrating significant potential for managing conditions like diabetes mellitus by improving insulin sensitivity in HepG2 cells .
Antioxidant and Antimicrobial Activities
The compound has also shown promising antioxidant properties. In vitro assays demonstrated its capability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.
Additionally, thiazolidine derivatives have been evaluated for their antimicrobial activity against various pathogens. For instance, compounds derived from thiazolidine structures exhibited significant antifungal activity against phytopathogenic fungi with effective concentrations (EC50) ranging from 0.85 to 2.29 µg/mL against Alternaria solani and Phoma lingam .
Study on Tyrosinase Inhibition
In a recent study focused on tyrosinase inhibition—a key enzyme in melanin production—analogous compounds demonstrated strong inhibitory effects. The most potent analog showed an IC50 value significantly lower than that of the standard inhibitor kojic acid:
| Analog | IC50 (μM) |
|---|---|
| Analog 3 | 0.08 |
| Kojic Acid | 24.09 |
These findings suggest that derivatives of thiazolidine can be developed as therapeutic agents for hyperpigmentation disorders .
Cytotoxicity Assessment
Cytotoxicity studies were conducted using B16F10 murine melanoma cells to evaluate the safety profile of these compounds. Most analogs did not exhibit cytotoxicity at concentrations up to 20 μM after 48 hours; however, one analog displayed significant cytotoxic effects even at lower concentrations .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize thiazolidine-2,4-dione derivatives, and how can the target compound be prepared?
Answer:
Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation , where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes under catalytic conditions (e.g., piperidine in ethanol). For example, substituents like dimethoxyphosphinothioylsulfanylmethyl groups can be introduced through subsequent alkylation or substitution reactions. A general procedure involves:
- Mixing 1,3-thiazolidine-2,4-dione (5 mmol) with an aromatic aldehyde (5 mmol) in ethanol.
- Adding a catalyst (e.g., piperidine, 4 mmol) and refluxing until completion.
- Purifying the product via recrystallization or column chromatography .
For the target compound, post-condensation modifications, such as phosphorothioate group incorporation, require specialized reagents like dimethoxyphosphinothioyl chloride under inert conditions.
Basic: How can researchers confirm the structural integrity and purity of synthesized thiazolidine-2,4-dione derivatives?
Answer:
Key analytical techniques include:
- NMR Spectroscopy : To verify substituent positions and stereochemistry. For example, NMR can confirm the presence of methylene protons adjacent to sulfur atoms (~δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond geometries. Monoclinic systems (e.g., space group ) with unit cell parameters (e.g., ) are commonly observed .
- HPLC/MS : Ensures purity and molecular weight consistency, particularly for detecting byproducts like unreacted aldehydes .
Advanced: How do substituents on the aromatic aldehyde influence the biological activity of thiazolidine-2,4-dione derivatives?
Answer:
Substituents modulate activity through steric effects , electronic properties , and binding affinity . For instance:
- Electron-withdrawing groups (e.g., -Cl, -NO) enhance interactions with hydrophobic enzyme pockets, improving docking scores (e.g., -5.1 for 3-amino-4-hydroxybenzaldehyde derivatives) .
- Hydroxyl groups (e.g., 4-hydroxybenzaldehyde) improve antioxidant activity via radical scavenging (DPPH assay IC values correlate with substitution patterns) .
- Bulkier substituents may reduce bioavailability but increase target specificity, as seen in HIV-1 reverse transcriptase inhibitors .
Advanced: What methodological strategies are used to evaluate the antioxidant potential of thiazolidine-2,4-dione derivatives?
Answer:
The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is standard:
-
Prepare a DPPH solution (0.1 mM in methanol).
-
Incubate with test compounds (10–100 µM) for 30 minutes in the dark.
-
Measure absorbance at 517 nm. Percent inhibition is calculated as:
Derivatives with IC < 50 µM are considered potent antioxidants. Substituents like 4-hydroxyphenyl enhance activity by stabilizing radical intermediates .
Advanced: How can molecular docking guide the design of thiazolidine-2,4-dione derivatives for specific enzyme targets (e.g., HIV-1 reverse transcriptase)?
Answer:
- Target Selection : Identify critical enzymes (e.g., HIV-1 RT PDB:1DLO) and extract active site coordinates.
- Ligand Preparation : Generate 3D structures of derivatives, optimizing tautomers and protonation states.
- Docking Software : Use AutoDock Vina or Schrödinger Glide with scoring functions (e.g., Gibbs free energy).
- Validation : Compare docking scores (e.g., -3.8 to -5.1 kcal/mol) and binding poses with known inhibitors. For HIV-1 RT, derivatives with thienylmethylene groups show strong interactions with residues like Lys101 and Tyr318 .
Safety: What protocols are recommended for safe handling and storage of thiazolidine-2,4-dione derivatives?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers at -20°C, away from oxidizers and moisture.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address discrepancies in biological activity data across structurally similar derivatives?
Answer:
- Dose-Response Analysis : Confirm activity trends with multiple concentrations (e.g., 1–100 µM).
- Crystallographic Studies : Resolve conflicting binding hypotheses (e.g., compare X-ray structures of high- vs. low-activity derivatives) .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity to identify outlier compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
